molecular formula C3H8NNaO3S B116468 Sodium 2-(methylamino)ethanesulfonate CAS No. 4316-74-9

Sodium 2-(methylamino)ethanesulfonate

Cat. No. B116468
CAS RN: 4316-74-9
M. Wt: 161.16 g/mol
InChI Key: KKDONKAYVYTWGY-UHFFFAOYSA-M
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Description

Sodium 2-(methylamino)ethanesulfonate is a chemical compound with the empirical formula C3H8NNaO3S and a molecular weight of 161.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Sodium 2-(methylamino)ethanesulfonate can be represented by the SMILES string [Na+].CNCCS([O-])(=O)=O . The InChI code for this compound is 1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 2-(methylamino)ethanesulfonate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Conductive Polymers

  • Sodium 2-(methylamino)ethanesulfonate is used in the synthesis of water-soluble polythiophene derivatives, resulting in highly conductive materials. These polymers, with self-acid-doping properties, achieve conductivity levels of 0.5−5 S/cm while maintaining low visible light absorption. This reversible process forms stable conductive materials, suitable for various applications (Chayer, Faid, & Leclerc, 1997).

Surfactant Synthesis

  • The compound serves as an intermediate in the synthesis of Gemini surfactants. Optimal conditions for its production involve the reaction of ethylenediamine and ethenesulfonic sodium, highlighting its potential in industrial surfactant production (Xing Ya-cheng, 2007).

Polymer Chemistry

  • In the field of polymer chemistry, sodium 2-(methylamino)ethanesulfonate is utilized for creating self-doped conducting polymers. These materials are unique for their water solubility and self-doping capabilities, offering significant potential in electronics and materials science (Patil et al., 1987).

Hydrolysis Studies

  • The stability and hydrolysis of related sodium-2-acrylamido-2-methylpropanesulfonate copolymers have been extensively studied. These investigations provide insights into the stability of such polymers at elevated temperatures, crucial for their application in various industrial processes (Parker & Lezzi, 1993).

Solution Properties of Ampholytic Copolymers

  • The aqueous solution properties of sodium 2-acrylamido-2-methylpropanesulfonate copolymers are significant for their behavior in different environments. Their properties in salt presence are directly related to the copolymer composition, influencing their application in various fields (Corpart & Candau, 1993).

Biochemical Applications

  • This compound has been studied for synthesizing coenzyme M analogues. These analogues were tested in the methyl coenzyme M reductase system, providing insights into biochemical pathways and potential pharmaceutical applications (Gunsalus, Romesser, & Wolfe, 1978).

Micellization Studies

  • Sodium 2-(methylamino)ethanesulfonate-based polymers have been studied for their pH-responsive micellization, providing valuable information for applications in drug delivery and material science (Yusa et al., 2003).

Polyelectrolyte Solutions

  • The stiffness and volume effects in polyelectrolyte solutions of sodium poly(2-acrylamido-2-methylpropanesulfonate) have been characterized. These studies are crucial for understanding the behavior of these polymers in various solution conditions, impacting their industrial and scientific applications (Yashiro et al., 2006).

Safety And Hazards

Sodium 2-(methylamino)ethanesulfonate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P501 (dispose of contents/container to an approved waste disposal plant), P280 (wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340+P310 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

sodium;2-(methylamino)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDONKAYVYTWGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029263
Record name Sodium 2-(methylamino)ethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1)
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Product Name

Sodium 2-(methylamino)ethanesulfonate

CAS RN

4316-74-9, 61791-42-2, 61791-43-3
Record name Sodium methyltaurate
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Record name Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts
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Record name Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts
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Record name Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1)
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Record name Sodium 2-(methylamino)ethanesulfonate
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Record name Sodium N-methyltaurinate
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Record name Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts
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Record name Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts
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Record name SODIUM METHYLTAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Point, PK Pokhrel
Number of citations: 0

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